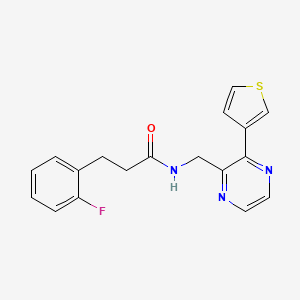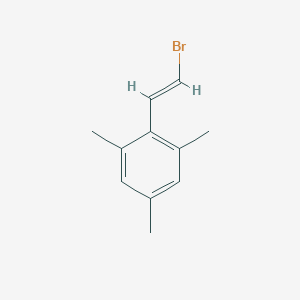
(E)-beta-Bromo-2,4,6-trimethylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-beta-Bromo-2,4,6-trimethylstyrene, also known as bromostyrene, is an organic compound that is widely used in research and industrial applications. It is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and diethyl ether. This compound has several important applications in scientific research, including as a precursor for the synthesis of other chemicals and as a reagent in organic reactions.
Scientific Research Applications
Stereoselective Synthesis
(E)-β-Arylvinyl bromides, including derivatives of (E)-beta-Bromo-2,4,6-trimethylstyrene, have been prepared using microwave-induced Hunsdiecker-type reactions. This process is efficient for the synthesis of (E)-β-bromo-4-arylethynylstyrene and (E)-β-bromo-4-arylstyrene, combining Sonogashira and Suzuki coupling reactions with the Hunsdiecker-type reaction for diverse applications in synthetic organic chemistry (Kuang et al., 2005).
Advanced Polymer Materials
Functional polymers with diverse chain-end functionalities have been prepared by combining atom transfer radical polymerization (ATRP) and click chemistry. This method utilizes bromine chain ends of well-defined polystyrene, showcasing the versatility of brominated styrene derivatives in materials science (Lutz, Börner, & Weichenhan, 2005).
Flame Retardancy in Polystyrene
Brominated high-impact polystyrene, utilizing compounds similar to (E)-beta-Bromo-2,4,6-trimethylstyrene as flame retardants, demonstrates altered thermal decomposition and debromination characteristics upon treatment, indicating the role of brominated compounds in enhancing fire resistance properties of polymers (Brebu, Jakab, & Sakata, 2007).
Electroluminescence and Organic Electronics
The synthesis of 2,7-fluorenevinylene-based trimers for electroluminescent devices involves the use of brominated intermediates, highlighting the contribution of (E)-beta-Bromo-2,4,6-trimethylstyrene derivatives to the field of organic electronics and photonics (Mikroyannidis, Fenenko, & Adachi, 2006).
properties
IUPAC Name |
2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h4-7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCWWZAJNJNJY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-beta-Bromo-2,4,6-trimethylstyrene | |
CAS RN |
849728-09-2 |
Source


|
| Record name | 2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

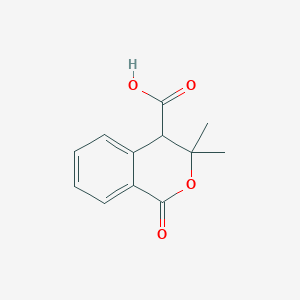
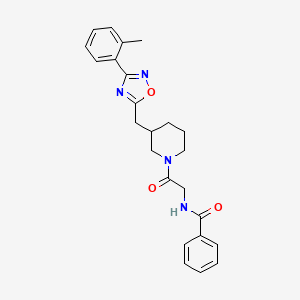
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
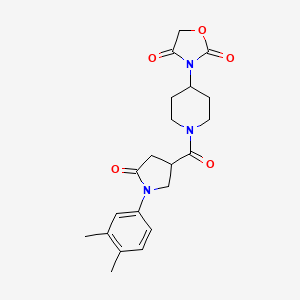
![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)
![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)
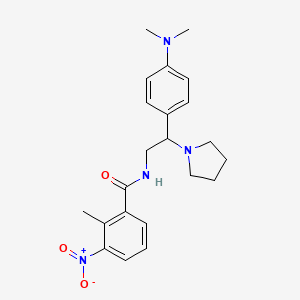
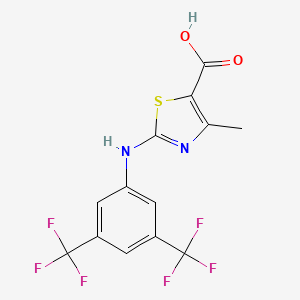
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
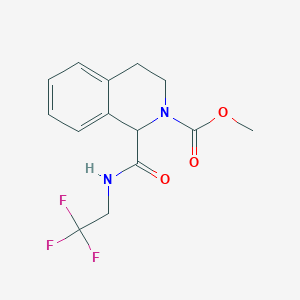
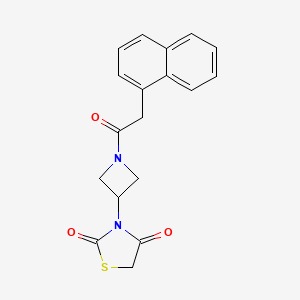
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)
